tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a benzimidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Alkylation: The brominated benzimidazole is alkylated with 2-bromoethanol to introduce the hydroxyethyl group.
Carbamate Formation: Finally, the hydroxyethyl benzimidazole is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo substituent can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent or PCC (Pyridinium chlorochromate) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a carbonyl-containing benzimidazole derivative.
Reduction: Formation of a debrominated benzimidazole derivative.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmacophore in drug design. The benzimidazole ring system is known for its biological activity, and modifications on this scaffold can lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring system can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness
What sets tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate apart from similar compounds is the presence of the benzimidazole ring system with a bromo and hydroxyethyl substituent. This unique combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H22BrN3O3 |
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Molecular Weight |
384.27 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-bromo-1-(2-hydroxyethyl)benzimidazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)18-8-7-13-19-14-11(17)5-4-6-12(14)20(13)9-10-21/h4-6,21H,7-10H2,1-3H3,(H,18,22) |
InChI Key |
YSMWPPAGAAYQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1CCO)C=CC=C2Br |
Origin of Product |
United States |
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